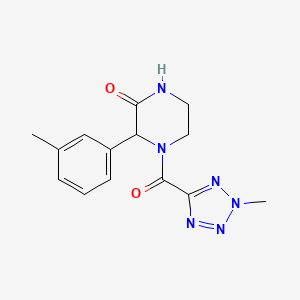
3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazide derivative of 1,2,4-triazine, which is known for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting various enzymes or proteins involved in the cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. It has also been shown to inhibit the activity of ribonucleotide reductase, which is an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide depend on the specific application and concentration used. In general, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have herbicidal and fungicidal activities. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide in lab experiments include its diverse biological activities, relatively easy synthesis method, and potential for use in various fields. However, the limitations include its low solubility in water, potential toxicity, and the need for further studies to fully understand its mechanism of action and biological effects.
Direcciones Futuras
There are several future directions for the research on 3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide. One direction is to further explore its potential applications in medicinal chemistry, agrochemistry, and material science. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the product. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide involves the reaction of 3,4-dimethylpent-3-ene-1,5-dioic acid dihydrazide with 6-methyl-5-oxo-4H-1,2,4-triazine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is obtained as a white solid after purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, this compound has shown promising anticancer, antiviral, and antibacterial activities. In agrochemistry, it has been tested as a potential herbicide and fungicide. In material science, it has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Propiedades
IUPAC Name |
3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c1-6(2)7(3)5-9(17)14-16-11-12-10(18)8(4)13-15-11/h5H2,1-4H3,(H,14,17)(H2,12,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLJCTABEKLQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NNC(=O)CC(=C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-methyl-3-[methyl(1,2-thiazol-5-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7437745.png)
![2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine](/img/structure/B7437747.png)
![(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide](/img/structure/B7437756.png)
![1-(6-Methoxy-2-methylpyridin-3-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B7437764.png)
![Methyl 6-[5-(3,3-difluorocyclopentyl)-1,2,4-oxadiazol-3-yl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B7437779.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-piperidin-1-yl-1,3-thiazole-4-carboxamide](/img/structure/B7437785.png)
![[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone](/img/structure/B7437788.png)
![2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7437793.png)
![4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7437801.png)
![tert-butyl N-[3-oxo-3-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)propyl]carbamate](/img/structure/B7437817.png)
![2-[4-[(2-Chloro-5-methylsulfonylphenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7437820.png)
![1-(3-chlorophenyl)-N-[2-[(1-oxothiolan-1-ylidene)amino]ethyl]cyclobutane-1-carboxamide](/img/structure/B7437825.png)
